N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide
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Description
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide” is a complex organic compound. The compound contains a 1,4-dioxaspiro[4.5]decane moiety , which is a cyclic compound with two oxygen atoms and a spiro center . This moiety is attached to a 3-nitrobenzenesulfonamide group through a methylene (-CH2-) linker .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,4-dioxaspiro[4.5]decan-2-one has been used in the synthesis of L-callipeltose . Another related compound, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, was synthesized from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This iodoalkene was then aminocarbonylated in the presence of a palladium-phosphine precatalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. The 1,4-dioxaspiro[4.5]decane moiety indicates a spirocyclic structure with two oxygen atoms . The methylene linker connects this moiety to a 3-nitrobenzenesulfonamide group .Scientific Research Applications
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4- azaspiro[5.5]undecane derivatives, demonstrating the utility of similar compounds in constructing complex molecular architectures (B. Reddy et al., 2014).
- Characterization and Computational Study : Detailed structural characterization and computational studies of newly synthesized sulfonamide molecules offer insights into their electronic and structural properties, contributing to the development of novel materials and drugs (P. Murthy et al., 2018).
Biomedical Applications
- Antitubercular Activity : The compound BTZ043, bearing structural similarities, has shown promising antitubercular activity, representing a significant step forward in the fight against tuberculosis (A. Richter et al., 2022). All Mycobacterium tuberculosis strains from European hospitals were found uniformly susceptible to benzothiazinones, underscoring the potential of such compounds in tuberculosis treatment (M. Pasca et al., 2010).
Material Science and Energetic Materials
- High-Performance Energetic Materials : The assembly of diverse N-O building blocks in compounds such as 3,3'-dinitroamino-4,4'-azoxyfurazan demonstrates the role of nitrobenzenesulfonamide derivatives in creating materials with high density and excellent detonation properties, suggesting their use in energetic material applications (Jiaheng Zhang & J. Shreeve, 2014).
Antibacterial Agents
- Antibacterial Activity : N-Substituted sulfonamides bearing benzodioxane moiety have been synthesized and shown potent antibacterial activity against various bacterial strains, highlighting their potential as valuable antibacterial agents (M. Abbasi et al., 2016).
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c18-17(19)12-5-4-6-14(9-12)24(20,21)16-10-13-11-22-15(23-13)7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUJUFUQPVXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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